molecular formula C11H11BrINO B7891633 1-(5-Bromo-2-iodobenzoyl)pyrrolidine

1-(5-Bromo-2-iodobenzoyl)pyrrolidine

Cat. No.: B7891633
M. Wt: 380.02 g/mol
InChI Key: CAHXHQQGMSMRHY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-iodobenzoyl)pyrrolidine is a chemical compound characterized by the presence of both bromine and iodine atoms attached to a benzoyl group, which is further connected to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(5-Bromo-2-iodobenzoyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a benzoyl precursor, followed by the introduction of a pyrrolidine ring. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2-iodobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common reagents used in these reactions include palladium catalysts, strong acids, and bases, as well as specific solvents that facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(5-Bromo-2-iodobenzoyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique structural properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-iodobenzoyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(5-Bromo-2-iodobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

    5-Bromo-1-(2-iodobenzoyl)-1H-indole: Shares similar halogenated benzoyl groups but differs in the core structure.

    Pyrrolidine-2,5-dione derivatives: These compounds also contain the pyrrolidine ring but have different functional groups attached

The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which can impart distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

(5-bromo-2-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHXHQQGMSMRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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